molecular formula C17H14ClN3OS2 B7545530 N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide

N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide

Cat. No. B7545530
M. Wt: 375.9 g/mol
InChI Key: BWELZSZATSJNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CTA018" and belongs to the class of thiadiazole derivatives.

Mechanism of Action

The exact mechanism of action of CTA018 is not fully understood, but it is believed to act by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in the regulation of several cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3β activity may help to prevent the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
CTA018 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CTA018 can inhibit the activity of GSK-3β, which may help to prevent the formation of neurofibrillary tangles. CTA018 has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress. In animal studies, CTA018 has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTA018 is its potential therapeutic applications in the treatment of neurological disorders. This compound has been shown to have neuroprotective properties, which may help to prevent or slow down the progression of these diseases. However, there are also some limitations to using CTA018 in lab experiments. For example, this compound has low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CTA018. One area of interest is the development of more efficient synthesis methods for this compound, which may increase its yield and purity. Another area of interest is the investigation of the potential anti-inflammatory and anti-cancer properties of CTA018. Additionally, further studies are needed to fully understand the mechanism of action of CTA018 and its potential therapeutic applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of CTA018 involves the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form N-(4-chlorobenzyl)aniline. This intermediate is then reacted with potassium thiocyanate and chloroacetic acid to obtain CTA018. The yield of this reaction is approximately 60%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

CTA018 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties, which may help to prevent or slow down the progression of these diseases. CTA018 has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c18-14-8-6-13(7-9-14)16(12-4-2-1-3-5-12)20-15(22)10-23-17-21-19-11-24-17/h1-9,11,16H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWELZSZATSJNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)CSC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide

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